molecular formula C12H18ClN3O B1464088 N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride CAS No. 1354950-88-1

N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B1464088
CAS No.: 1354950-88-1
M. Wt: 255.74 g/mol
InChI Key: ZIPDTSGUFMBEMV-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-methylphenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c1-10-2-4-11(5-3-10)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPDTSGUFMBEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. The presence of a piperazine ring, which is a common motif in various pharmacologically active compounds, suggests that this molecule may exhibit diverse biological effects. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound has the molecular formula C12H17N3OC_{12}H_{17}N_{3}O with a molecular weight of approximately 221.29 g/mol. The compound features a piperazine ring substituted with a 4-methylphenyl group and a carboxamide group, which enhances its solubility and bioavailability.

Property Value
Molecular FormulaC₁₂H₁₇N₃O
Molecular Weight221.29 g/mol
SolubilitySoluble in water
Functional GroupsPiperazine, Carboxamide

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and anxiety responses. Preliminary studies suggest potential antidepressant and analgesic effects, making it a candidate for further pharmacological exploration.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects in animal models. A study demonstrated that administration of the compound resulted in significant reductions in depressive behaviors, as measured by the forced swim test (FST) and the tail suspension test (TST) .

Analgesic Activity

In addition to its potential antidepressant effects, this compound has shown promising analgesic activity . Experimental results suggest that it may inhibit pain pathways, providing relief in models of acute and chronic pain .

Case Studies

  • Antidepressant Activity Study
    • Objective: To evaluate the antidepressant effects of this compound.
    • Methodology: Mice were treated with varying doses of the compound, followed by behavioral assessments using the FST.
    • Results: Significant dose-dependent reductions in immobility time were observed, indicating antidepressant-like properties.
  • Analgesic Efficacy Assessment
    • Objective: To assess the analgesic properties of the compound.
    • Methodology: The compound was administered to rats subjected to formalin-induced pain.
    • Results: A marked decrease in paw licking time was noted, suggesting effective pain relief.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperazine derivatives known for their pharmacological effects.

Compound Biological Activity
N-(4-chlorophenyl)piperazine-1-carboxamideAnti-anxiety effects
N-(3-fluorophenyl)piperazine-1-carboxamideEnhanced CNS penetration
N-(4-methoxyphenyl)piperazine-1-carboxamideIncreased lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.